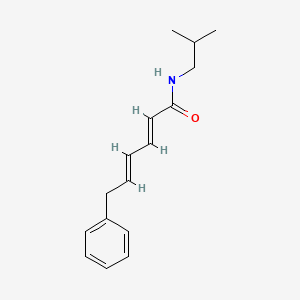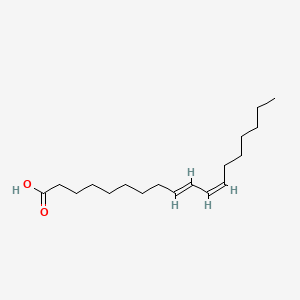
4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide
Übersicht
Beschreibung
4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by the presence of an indole ring substituted with a bromine atom and an amino group, as well as a benzenesulfonamide moiety
Wissenschaftliche Forschungsanwendungen
4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activities, such as anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving indole derivatives.
Chemical Biology: It serves as a tool compound to investigate the interactions of indole derivatives with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications
Safety and Hazards
While specific safety and hazard information for 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide is not available, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, and storing away from combustible materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide to yield 6-bromoindole.
Amination: The 6-bromoindole is then subjected to amination using an amine source, such as ammonia or an amine, to introduce the amino group at the 4-position, forming 6-bromo-4-aminoindole.
Sulfonamide Formation: The final step involves the reaction of 6-bromo-4-aminoindole with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in an organic solvent like dichloromethane.
Amination: Ammonia or primary amines in the presence of a catalyst.
Sulfonamide Formation: Benzenesulfonyl chloride and a base like triethylamine in an organic solvent.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Coupling Products: Biaryl compounds.
Wirkmechanismus
The mechanism of action of 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-N-(1H-indol-4-yl)benzenesulfonamide: Lacks the bromine substitution, which may affect its biological activity and chemical reactivity.
6-bromo-1H-indole-4-amine: Lacks the benzenesulfonamide moiety, which may reduce its binding affinity and specificity towards biological targets.
4-amino-N-(6-chloro-1H-indol-4-yl)benzenesulfonamide: Similar structure with chlorine instead of bromine, which may result in different biological activities and reactivity.
Uniqueness
4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide is unique due to the presence of both the bromine atom and the benzenesulfonamide moiety. This combination can enhance its biological activity, binding affinity, and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Eigenschaften
IUPAC Name |
4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c15-9-7-13-12(5-6-17-13)14(8-9)18-21(19,20)11-3-1-10(16)2-4-11/h1-8,17-18H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWNYYEHCSBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC3=C2C=CN3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426078 | |
| Record name | 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350800-83-8 | |
| Record name | 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3,4-dimethoxyphenyl)-3-(2-furanylmethyl)-4-imino-5H-[1]benzopyrano[2,3-d]pyrimidin-8-ol](/img/structure/B1235962.png)


![(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1235966.png)




![(1R,4S,7S,10R,13R,16S)-13-(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-7-(2-methylsulfanylethyl)-16-(phenylmethyl)-3,6,9,12,15,18,20-heptazabicyclo[8.8.4]docosane-2,5,8,11,14,17,21-heptone](/img/structure/B1235976.png)
![(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1235980.png)


